Cas no 37552-81-1 (4-Chloro-6-(trifluoromethyl)pyrimidine)
4-Chloro-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- (2-Amino-4-hydroxy-6-methyl-pyrimidin-5-yl)acetic acid ethyl ester
- 4-chloro-6-trifluormethyl pyrimidine
- 4-CHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
- Pyrimidine, 4-chloro-6-(trifluoromethyl)-
- 4-Chloro-6-trifluoromethyl-pyrimidine
- 4-chloro-6-(trifluoromethyl)-pyrimidine
- PubChem13244
- KSC494S0D
- TYSPDLZOMUDHQZ-UHFFFAOYSA-N
- BCP05499
- BBL103942
- STL557752
- HTS009081
- TRA0088877
- AB21235
- SY022361
- H
- 37552-81-1
- FT-0648684
- EN300-96321
- 6-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE
- SCHEMBL17663
- AKOS000320399
- CS-W003217
- F2124-0884
- FT-0648561
- Q-200455
- A6415
- AM20090604
- BB 0259744
- AC-26605
- AS-12327
- DTXSID60468288
- Z1198165312
- MFCD04972771
- DB-050590
-
- MDL: MFCD04972771
- Inchi: 1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H
- InChI Key: TYSPDLZOMUDHQZ-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=NC=N1
Computed Properties
- Exact Mass: 181.98600
- Monoisotopic Mass: 181.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.1
Experimental Properties
- Density: 1.429 g/cm3
- Melting Point: -53 - -52°C
- Boiling Point: 166.9℃ at 760 mmHg
- Flash Point: 54.7°C
- Refractive Index: 1.445
- PSA: 25.78000
- LogP: 2.14880
4-Chloro-6-(trifluoromethyl)pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Chloro-6-(trifluoromethyl)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-6-(trifluoromethyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 072267-5g |
4-Chloro-6-(trifluoromethyl)pyrimidine, 95+% |
37552-81-1 | 95+% | 5g |
$54.00 | 2023-09-06 | |
| Matrix Scientific | 072267-25g |
4-Chloro-6-(trifluoromethyl)pyrimidine, 95+% |
37552-81-1 | 95+% | 25g |
$182.00 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC370-5g |
4-Chloro-6-(trifluoromethyl)pyrimidine |
37552-81-1 | 98% | 5g |
277.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC370-200mg |
4-Chloro-6-(trifluoromethyl)pyrimidine |
37552-81-1 | 98% | 200mg |
55.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC370-1g |
4-Chloro-6-(trifluoromethyl)pyrimidine |
37552-81-1 | 98% | 1g |
85.0CNY | 2021-08-05 | |
| TRC | C432985-100mg |
4-Chloro-6-trifluoromethylpyrimidine |
37552-81-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C432985-250mg |
4-Chloro-6-trifluoromethylpyrimidine |
37552-81-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | C432985-500mg |
4-Chloro-6-trifluoromethylpyrimidine |
37552-81-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | C432985-1g |
4-Chloro-6-trifluoromethylpyrimidine |
37552-81-1 | 1g |
$ 80.00 | 2022-06-06 | ||
| Fluorochem | 032772-1g |
4-Chloro-6-trifluoromethylpyrimidine |
37552-81-1 | 98% | 1g |
£16.00 | 2022-02-28 |
4-Chloro-6-(trifluoromethyl)pyrimidine Suppliers
4-Chloro-6-(trifluoromethyl)pyrimidine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Chloro-6-(trifluoromethyl)pyrimidine
Comprehensive Overview of 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS No. 37552-81-1)
4-Chloro-6-(trifluoromethyl)pyrimidine (CAS No. 37552-81-1) is a versatile heterocyclic compound widely utilized in pharmaceutical, agrochemical, and material science research. This pyrimidine derivative features a chloro group at the 4-position and a trifluoromethyl group at the 6-position, which significantly enhances its reactivity and applicability in cross-coupling reactions and nucleophilic substitutions. Its unique structural properties make it a valuable intermediate for synthesizing bioactive molecules and functional materials.
The growing demand for fluorinated pyrimidines in drug discovery has propelled interest in 4-Chloro-6-(trifluoromethyl)pyrimidine. Researchers highlight its role in developing kinase inhibitors and antiviral agents, aligning with trends in precision medicine and targeted therapies. A common query in scientific forums is: *"How does the trifluoromethyl group influence the compound’s electronic properties?"* Studies confirm that this group enhances lipophilicity and metabolic stability, critical for optimizing drug candidates.
In agrochemical applications, 4-Chloro-6-(trifluoromethyl)pyrimidine serves as a precursor for herbicides and pesticides. Its efficacy in disrupting plant enzyme systems is frequently explored, addressing global concerns about sustainable agriculture. Searches for "eco-friendly fluorinated agrochemicals" often reference this compound due to its balance of potency and environmental compatibility.
From a synthetic chemistry perspective, the compound’s C-Cl bond is highly reactive in Pd-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. This reactivity is leveraged to construct complex pharmaceutical scaffolds, answering frequent search queries like "pyrimidine-based C-C coupling examples." Recent publications emphasize its utility in high-throughput screening libraries.
Material scientists exploit 4-Chloro-6-(trifluoromethyl)pyrimidine to design organic electronic materials, including OLEDs and photovoltaic cells. The trifluoromethyl group improves electron-withdrawing capacity, a hot topic in searches related to "fluorine in optoelectronics." Innovations in flexible displays and energy storage further drive its adoption.
Quality control of CAS No. 37552-81-1 involves rigorous HPLC and NMR analyses to ensure purity, a key concern for buyers. FAQs like "How to store 4-Chloro-6-(trifluoromethyl)pyrimidine?" recommend anhydrous conditions under inert gas to prevent hydrolysis. Suppliers often highlight batch-to-batch consistency to meet GMP standards.
Environmental and regulatory aspects of fluorinated compounds are debated, with searches for "green chemistry alternatives to halogenated intermediates" rising. However, 4-Chloro-6-(trifluoromethyl)pyrimidine remains indispensable due to its irreplaceable role in medicinal chemistry and crop protection.
In conclusion, 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS No. 37552-81-1) bridges multiple disciplines, from drug development to advanced materials. Its synergy of reactivity, stability, and versatility ensures sustained relevance in scientific and industrial applications, reflecting evolving trends in fluorine chemistry and sustainable innovation.
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